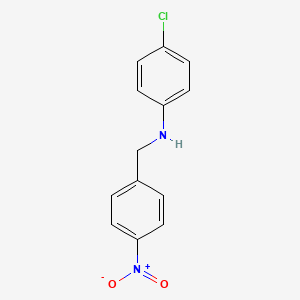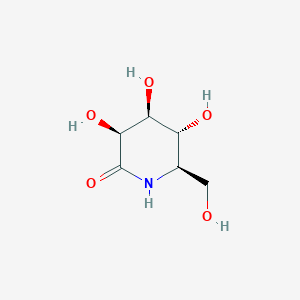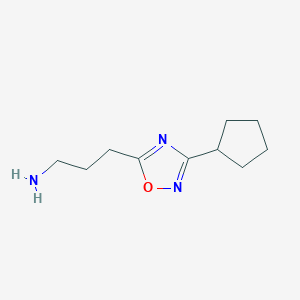
Hex-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-2-enoyl chloride, also known as (E)-2-Hexenoyl chloride, is an organic compound with the molecular formula C6H9ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a double bond between the second and third carbon atoms and a chlorine atom attached to the carbonyl carbon.
Méthodes De Préparation
Hex-2-enoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of hex-2-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a catalytic amount of dimethylformamide (DMF). The reaction typically takes place at low temperatures (0°C) and is followed by stirring at room temperature for a few hours until the evolution of gas ceases .
Analyse Des Réactions Chimiques
Hex-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of hex-2-enoic acid and its esters.
Reduction: this compound can be reduced to hex-2-enol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to hex-2-enoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Applications De Recherche Scientifique
Hex-2-enoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: this compound is employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of hex-2-enoyl chloride involves its reactivity towards nucleophiles. The carbonyl carbon in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The double bond in the molecule also allows for addition reactions, further expanding its reactivity profile.
Comparaison Avec Des Composés Similaires
Hex-2-enoyl chloride can be compared with other acyl chlorides, such as:
Hexanoyl chloride: Unlike this compound, hexanoyl chloride lacks a double bond, making it less reactive in certain addition reactions.
Pent-2-enoyl chloride: This compound has a similar structure but with one less carbon atom, affecting its physical properties and reactivity.
But-2-enoyl chloride: With an even shorter carbon chain, this compound exhibits different reactivity and is used in different synthetic applications
This compound stands out due to its unique combination of a double bond and an acyl chloride functional group, making it a valuable intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C6H9ClO |
|---|---|
Poids moléculaire |
132.59 g/mol |
Nom IUPAC |
hex-2-enoyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3 |
Clé InChI |
NVXGQRPGUGAMNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


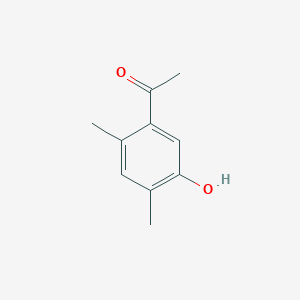
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11726069.png)
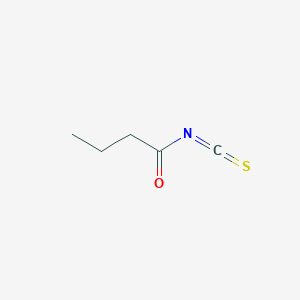
![(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B11726082.png)
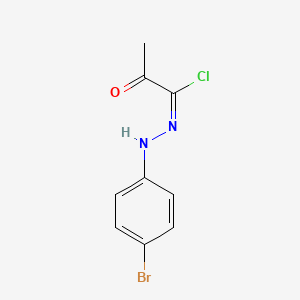

![2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile](/img/structure/B11726105.png)
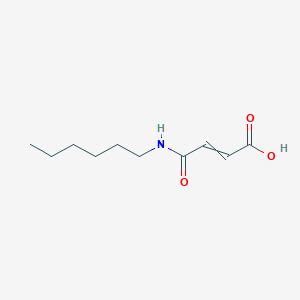
![N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11726127.png)
![3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)
